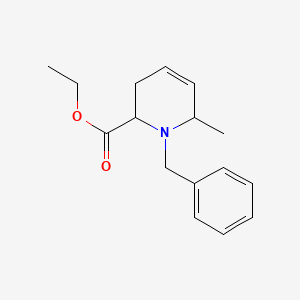

Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate

Description

Properties

Molecular Formula |

C16H21NO2 |

|---|---|

Molecular Weight |

259.34 g/mol |

IUPAC Name |

ethyl 1-benzyl-6-methyl-3,6-dihydro-2H-pyridine-2-carboxylate |

InChI |

InChI=1S/C16H21NO2/c1-3-19-16(18)15-11-7-8-13(2)17(15)12-14-9-5-4-6-10-14/h4-10,13,15H,3,11-12H2,1-2H3 |

InChI Key |

GNKZPXOJKHIUEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC=CC(N1CC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Aromatic Precursors

This approach involves starting from aromatic pyridine derivatives bearing the benzyl and methyl substituents, followed by catalytic hydrogenation to generate the tetrahydropyridine ring with the desired substituents.

- Preparation of the aromatic precursor: Synthesis begins with substituted pyridines, such as methyl- or benzyl-substituted pyridines.

- Catalytic hydrogenation: The aromatic ring is hydrogenated under mild conditions, typically using palladium on carbon (Pd/C) as the catalyst, in a suitable solvent like methanol or ethanol at ambient temperature and pressure.

- Ester formation: The carboxylate ester is introduced either prior to hydrogenation or via subsequent esterification of the carboxylic acid intermediate.

- A notable method involves hydrogenation of methyl isonicotinate derivatives, which are reacted with benzyl bromide to form pyridinium salts, then reduced with sodium borohydride (NaBH₄) in the presence of Pd/C under mild conditions, avoiding high temperature and pressure.

- This route allows for selective reduction of the aromatic pyridine ring to the tetrahydropyridine, with high yields and minimal side reactions.

- Mild reaction conditions (room temperature, atmospheric pressure).

- Use of inexpensive catalysts like Pd/C.

- Avoidance of high-temperature, high-pressure hydrogenation.

Cyclization of Functionalized Intermediates

This strategy synthesizes the tetrahydropyridine core via cyclization of suitably functionalized intermediates such as amino esters, nitriles, or pyridinium salts.

- Preparation of amino ester intermediates: For example, methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate can be synthesized via nucleophilic substitution or reductive amination.

- Cyclization via intramolecular reactions: These intermediates undergo cyclization through reactions such as nucleophilic attack on electrophilic centers (e.g., esters, nitriles) under controlled conditions.

- Substituent introduction: The methyl and benzyl groups are introduced at appropriate stages, often via alkylation or acylation reactions.

- The synthesis of methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate has been achieved through multi-step sequences involving esterification, amination, and cyclization, with yields exceeding 80%.

- The use of ethyl isothiocyanatoacetate or ethyl N-[bis(methylthio)methylene]glycinate as cyclization agents has been reported, producing high yields of the target compound with minimal by-products.

- High selectivity and control over substituents.

- Compatibility with various functional groups.

- Mild reaction conditions, often at room temperature or gentle reflux.

Specific Synthesis Protocols and Data

| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Hydrogenation of pyridinium salts | Methyl isonicotinate derivatives | Pd/C, NaBH₄ | Room temp, atmospheric pressure | Up to 85% | Avoids high-temp/high-pressure hydrogenation |

| Cyclization of amino esters | Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate | Ethyl isothiocyanatoacetate, NaOEt | Reflux in ethanol or acetic acid | 80-90% | High regioselectivity, versatile |

| Suzuki coupling followed by reduction | 3-Bromopyridine derivatives | Pd(II) catalyst, K₂CO₃ | Reflux in toluene/H₂O | 77-92% | Suitable for introducing various aryl groups |

Recent Advances and Discoveries

Recent research emphasizes green chemistry principles , such as:

- Using mild solvents like methanol or ethanol.

- Employing cost-effective catalysts like Pd/C instead of expensive platinum-based catalysts.

- Developing one-pot reactions to streamline synthesis, reducing purification steps and waste.

A notable breakthrough includes the direct hydrogenation of pyridinium salts derived from aromatic precursors, which simplifies the synthesis and enhances yields while maintaining selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the tetrahydropyridine ring critically determine molecular weight, polarity, and solubility. Key comparisons include:

*Estimated based on molecular formula.

- Substituent Impact: The benzyl group in the target compound and enhances lipophilicity compared to MPTP’s simpler methyl and phenyl groups . Electron-withdrawing groups (e.g., chlorine in ) increase polarity and may influence crystallization (e.g., mp 127–129°C for vs. unmeasured for the target compound) .

Spectroscopic and Analytical Data Comparisons

Key spectroscopic differences highlight structural variations:

- ¹H NMR :

- HRMS :

- The target compound’s theoretical [M+H]+ ion (m/z 276.1594) differs significantly from (m/z 399.1112) and (m/z 463.0), reflecting substituent-driven mass variations .

Biological Activity

Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate (EBMT) is a tetrahydropyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 273.35 g/mol

- CAS Number : 14470235

- Structure : The compound features a tetrahydropyridine ring with a benzyl group and a carboxylate moiety, contributing to its biological activity.

EBMT exhibits several pharmacological effects primarily attributed to its structural characteristics:

- Antioxidant Activity : EBMT has been shown to scavenge free radicals, thereby mitigating oxidative stress in cells. This property is crucial for protecting cellular components from damage and may contribute to its neuroprotective effects .

- Neuroprotective Effects : Studies indicate that EBMT can protect neuronal cells from apoptosis induced by various neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Antitumor Activity : Preliminary studies have demonstrated that EBMT can inhibit cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis in cancer cells via the activation of caspases and modulation of apoptotic pathways .

Biological Activity Data

The following table summarizes the biological activities of EBMT based on various studies:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Moderate free radical scavenging | |

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Antitumor | Inhibition of cancer cell growth |

Case Studies

-

Neuroprotection in Animal Models :

A study involving the administration of EBMT to rodent models demonstrated significant protection against induced neurotoxicity. Behavioral tests indicated improved cognitive function and reduced markers of oxidative stress in the brain tissue . -

Antitumor Efficacy Against Human Cell Lines :

In vitro assays using human cancer cell lines showed that EBMT effectively reduced cell viability at micromolar concentrations. The compound was particularly potent against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC values indicating substantial cytotoxicity compared to standard chemotherapeutics . -

Mechanistic Insights :

Molecular docking studies suggested that EBMT interacts with specific protein targets involved in apoptosis regulation, enhancing its potential as an anticancer agent. The binding affinity was evaluated through computational models that indicated strong interactions with caspase proteins .

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl 1-benzyl-6-methyl-1,2,3,6-tetrahydropyridine-2-carboxylate with high efficiency?

The synthesis of tetrahydropyridine derivatives typically involves multi-step reactions requiring precise control of conditions. For analogous compounds (e.g., Ethyl 1-benzyl-5-fluoro derivatives), key steps include:

- Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination under inert atmospheres.

- Cyclization : Employing acid- or base-catalyzed cyclization to form the tetrahydropyridine ring.

- Esterification : Using ethyl chloroformate or ethanol under reflux for carboxylate group incorporation.

Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) to minimize side products. For example, using palladium catalysts in benzylation steps can improve regioselectivity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- NMR : Analyze and NMR spectra to confirm substituent positions. For example, the benzyl group’s aromatic protons appear as a multiplet (~7.2–7.4 ppm), while the tetrahydropyridine ring protons show characteristic splitting patterns.

- IR : Identify ester carbonyl stretching (~1700–1750 cm) and NH/OH absences to confirm successful esterification.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the proposed structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent degradation.

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Reference safety data sheets for structurally related tetrahydropyridines for hazard classification .

Advanced Research Questions

Q. How can researchers evaluate the compound’s bioactivity against neurodegenerative disease targets (e.g., monoamine oxidase-B)?

- In Vitro Assays : Use fluorometric or colorimetric assays to measure MAO-B inhibition. Compare IC values with known inhibitors (e.g., selegiline).

- Molecular Docking : Perform computational modeling to assess binding affinity to MAO-B active sites, focusing on interactions with the flavin adenine dinucleotide (FAD) cofactor.

- In Vivo Models : Test in MPTP-induced Parkinson’s disease models (rodents) to evaluate neuroprotective effects, referencing MPTP/MPPP toxicity mechanisms .

Q. How do substituent variations (e.g., benzyl vs. methyl groups) influence physicochemical and pharmacological properties?

- LogP Analysis : Compare octanol-water partition coefficients to predict blood-brain barrier penetration. Benzyl groups increase lipophilicity, potentially enhancing CNS activity.

- Stability Studies : Assess hydrolytic degradation in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) to guide prodrug design.

- SAR Studies : Synthesize analogs (e.g., replacing methyl with trifluoromethyl) and correlate structural changes with bioactivity trends using regression models .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and optimize stepwise reaction times.

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Raney Ni) for benzylation steps to improve reproducibility.

- Byproduct Characterization : Isolate side products via column chromatography and identify structures via X-ray crystallography (as in ). Adjust stoichiometry or solvent polarity to suppress undesired pathways .

Q. How can researchers design experiments to assess potential neurotoxicity mechanisms?

- Mitochondrial Toxicity Assays : Measure ATP production and reactive oxygen species (ROS) levels in SH-SY5Y neuronal cells exposed to the compound.

- Dopaminergic Neuron Viability : Use primary neuron cultures or zebrafish models to evaluate dopaminergic cell loss, referencing MPTP-induced Parkinsonism models .

- Metabolite Identification : Incubate the compound with liver microsomes to identify neurotoxic metabolites (e.g., pyridinium ions) via LC-MS/MS .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.